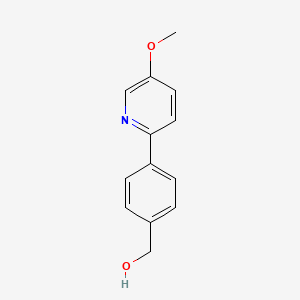
(4-(5-Methoxypyridin-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-Methoxypyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C13H13NO2 It consists of a phenyl ring substituted with a methanol group and a methoxypyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Methoxypyridin-2-yl)phenyl)methanol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-(5-Methoxypyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of (4-(5-Methoxypyridin-2-yl)phenyl)aldehyde or (4-(5-Methoxypyridin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4-(5-Methoxypyridin-2-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-(5-Methoxypyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxypyridinyl group can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
(5-Methoxypyridin-2-yl)methanol: Similar structure but lacks the phenyl ring.
(5-Chloro-2-methoxypyridin-4-yl)(phenyl)methanol: Contains a chloro substituent instead of a methoxy group.
(4-(5-Methoxypyridin-3-yl)phenyl)methanol: The methoxy group is positioned differently on the pyridine ring.
Uniqueness
(4-(5-Methoxypyridin-2-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxypyridinyl and phenyl groups allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
[4-(5-methoxypyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-6-7-13(14-8-12)11-4-2-10(9-15)3-5-11/h2-8,15H,9H2,1H3 |
Clave InChI |
HPAIBWCOZLPKLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



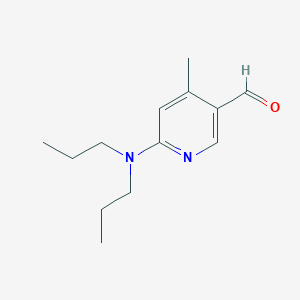
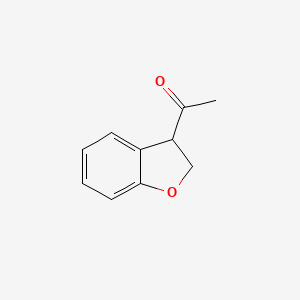
![Isothiazolo[4,5-b]pyridin-3-amine](/img/structure/B13000690.png)
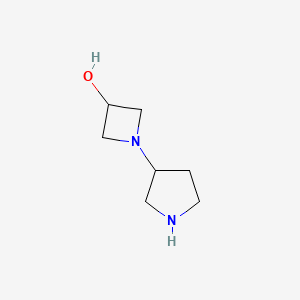


![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13000716.png)
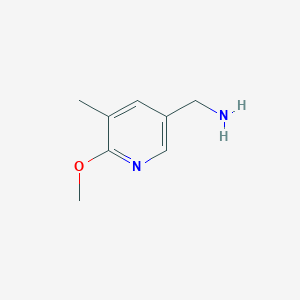

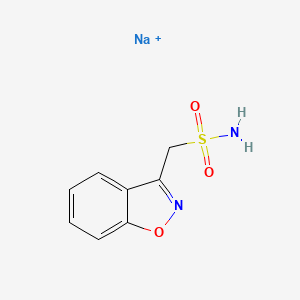

![1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B13000742.png)
![7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13000747.png)
